molecular formula C22H31N3O3 B13936078 N-isopropyl-1-((4-methoxypyridin-3-yl)methyl)piperidin-4-aminium benzoate CAS No. 690998-88-0

N-isopropyl-1-((4-methoxypyridin-3-yl)methyl)piperidin-4-aminium benzoate

Katalognummer: B13936078
CAS-Nummer: 690998-88-0
Molekulargewicht: 385.5 g/mol
InChI-Schlüssel: RKWAMBMXTRPVPY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-isopropyl-1-((4-methoxypyridin-3-yl)methyl)piperidin-4-aminium benzoate is a chemical compound with a complex structure that includes a piperidine ring, a methoxypyridine moiety, and a benzoate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-1-((4-methoxypyridin-3-yl)methyl)piperidin-4-aminium benzoate typically involves multiple steps, including the formation of the piperidine ring, the introduction of the methoxypyridine group, and the final benzoate addition. Common synthetic routes may involve:

    Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Methoxypyridine Group: This step may involve nucleophilic substitution reactions where a methoxypyridine derivative is introduced to the piperidine ring.

    Benzoate Addition: The final step involves the reaction of the intermediate compound with benzoic acid or its derivatives to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

N-isopropyl-1-((4-methoxypyridin-3-yl)methyl)piperidin-4-aminium benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N-isopropyl-1-((4-methoxypyridin-3-yl)methyl)piperidin-4-aminium benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of N-isopropyl-1-((4-methoxypyridin-3-yl)methyl)piperidin-4-aminium benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-isopropyl-1-((4-methoxypyridin-3-yl)methyl)piperidin-4-amine
  • N-isopropyl-1-((4-methoxypyridin-3-yl)methyl)piperidin-4-ol

Uniqueness

N-isopropyl-1-((4-methoxypyridin-3-yl)methyl)piperidin-4-aminium benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

690998-88-0

Molekularformel

C22H31N3O3

Molekulargewicht

385.5 g/mol

IUPAC-Name

[1-[(4-methoxypyridin-3-yl)methyl]piperidin-4-yl]-propan-2-ylazanium;benzoate

InChI

InChI=1S/C15H25N3O.C7H6O2/c1-12(2)17-14-5-8-18(9-6-14)11-13-10-16-7-4-15(13)19-3;8-7(9)6-4-2-1-3-5-6/h4,7,10,12,14,17H,5-6,8-9,11H2,1-3H3;1-5H,(H,8,9)

InChI-Schlüssel

RKWAMBMXTRPVPY-UHFFFAOYSA-N

Kanonische SMILES

CC(C)[NH2+]C1CCN(CC1)CC2=C(C=CN=C2)OC.C1=CC=C(C=C1)C(=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.